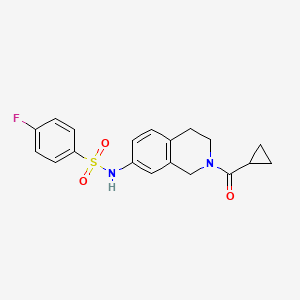

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Analysis and Inhibitor Design

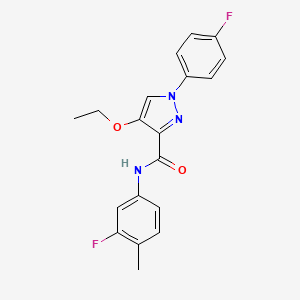

Research into compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide focuses on their potential as inhibitors targeting specific enzymes. A study highlighted the design of cycloalkylamino-1-carbonylbenzenesulfonamides, demonstrating significant inhibition of human carbonic anhydrase II and VII, crucial for treating various diseases due to their role in physiological processes such as respiration and pH balance. Crystallographic analysis provided insights into the binding interactions within the enzyme's active site, contributing to the development of new isoform-selective inhibitors (Buemi et al., 2019).

Catalytic Applications and Synthetic Pathways

Another research direction explores the catalytic applications of related sulfonamide compounds in organic synthesis. For instance, the rhodium-catalyzed cyanation of C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases an efficient method for synthesizing benzonitrile derivatives, potentially applicable in pharmaceutical and material science contexts (Chaitanya et al., 2013). Furthermore, research into the synthesis of N-heteroaromatic compounds via cyclocarbonylative Sonogashira reactions presents a pathway to creating N-containing heterocycles, essential in drug development and materials chemistry (Aronica et al., 2016).

Antimicrobial and Anticancer Potentials

Compounds with structural similarities have been evaluated for antimicrobial and anticancer activities. Synthesized quinoline carboxylic acids demonstrated promising antimycobacterial properties against Mycobacterium tuberculosis strains, indicating potential for developing new treatments for tuberculosis (Senthilkumar et al., 2008). In the context of cancer research, sulfonamide derivatives have been studied for their pro-apoptotic effects in cancer cells through mechanisms involving p38/ERK phosphorylation activation, suggesting pathways for therapeutic intervention (Cumaoğlu et al., 2015).

Propriétés

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c20-16-4-7-18(8-5-16)26(24,25)21-17-6-3-13-9-10-22(12-15(13)11-17)19(23)14-1-2-14/h3-8,11,14,21H,1-2,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDKADUWBJWYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)